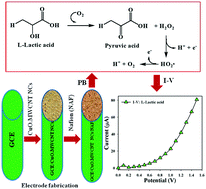A non-enzymatic electrochemical approach for l-lactic acid sensor development based on CuO·MWCNT nanocomposites modified with a Nafion matrix
New Journal of Chemistry Pub Date: 2020-05-08 DOI: 10.1039/D0NJ01715A
Abstract
Copper oxide decorated multi-walled carbon nanotube nanocomposites (CuO·MWCNT NCs) were prepared using a simple wet-chemical technique in basic medium. The CuO·MWCNT NCs were examined by using various analytical techniques, for example ultraviolet-visible spectroscopy (UV-visible), Fourier transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRD), field emission scanning electron microscopy (FESEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS). An L-lactic acid sensor was developed with modification of a thin layer of nanocomposite onto a flat glassy carbon electrode (GCE, surface area = 0.0316 cm2). Analytical sensor performances for example sensitivity, limit of detection (LOD), limit of quantification (LOQ), linear dynamic range (LDR), durability, interference effect examination, and real sample analysis of the synthesized L-lactic acid sensor were achieved through a dependable current–voltage procedure. The calibration curve of the GCE/CuO·MWCNT NCs/NAF sensor was linear (R2 = 0.9891) over an extensive range of L-lactic acid concentrations (100.0 pM–100.0 mM). The sensitivity (633.0 pA μM−1 cm−2), LOD (≈88.5 pM), LOQ (295.0 mM), and LDR (100.0 pM–10.0 mM) of the L-lactic acid sensor were determined correspondingly from the calibration curve. Preparation of CuO·MWCNT NCs using a wet-chemical procedure is excellent progression for the expansion of nanocomposite based sensor development in support of enzyme-free discovery of bio-molecules in healthcare fields. This expected GCE/CuO·MWCNT NCs/NAF sensor was applied for the specific identification of L-lactic acid in real serum samples and provided reasonable and acceptable results.

Recommended Literature
- [1] Calluna vulgaris (L.) Hull: chemical characterization, evaluation of its bioactive properties and effect on the vaginal microbiota
- [2] Bridging the gap between microstructure and macroscopic behavior of monodisperse and bimodal colloidal suspensions
- [3] BSA–MnO2–SAL multifunctional nanoparticle-mediated M1 macrophages polarization for glioblastoma therapy
- [4] Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging†
- [5] Barcoded point-of-care bioassays
- [6] Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†
- [7] Ce4+ as a facile and versatile surface modification reagent for templated synthesis in electrical applications†
- [8] Can percolation theory explain the gelation behavior of diblock copolymer worms?†
- [9] Canting angle dependence of single-chain magnet behaviour in chirality-introduced antiferromagnetic chains of acetate-bridged manganese(iii) salen-type complexes†
- [10] Characterization and optimization of slanted well designs for microfluidic mixing under electroosmotic flow










